molecular formula C23H28N2O4S B7697800 3-(benzylsulfamoyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxybenzamide

3-(benzylsulfamoyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxybenzamide

Cat. No.: B7697800
M. Wt: 428.5 g/mol
InChI Key: NTIYCONBZQQAGD-UHFFFAOYSA-N
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Description

3-(benzylsulfamoyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzylsulfamoyl group, a cyclohexenyl ethyl chain, and a methoxybenzamide moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfamoyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxybenzamide typically involves multiple steps, including the formation of the benzylsulfamoyl group, the cyclohexenyl ethyl chain, and the methoxybenzamide moiety. Common synthetic routes may include:

    Formation of Benzylsulfamoyl Group: This step involves the reaction of benzylamine with sulfamoyl chloride under basic conditions to form the benzylsulfamoyl intermediate.

    Formation of Cyclohexenyl Ethyl Chain: The cyclohexenyl ethyl chain can be synthesized through the hydrogenation of cyclohexene followed by alkylation with ethyl halides.

    Formation of Methoxybenzamide Moiety: This step involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the methoxybenzamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfamoyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(benzylsulfamoyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzylsulfamoyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzylsulfamoyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxybenzoic acid
  • 3-(benzylsulfamoyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxybenzylamine

Uniqueness

3-(benzylsulfamoyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(benzylsulfamoyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4S/c1-29-21-13-12-20(23(26)24-15-14-18-8-4-2-5-9-18)16-22(21)30(27,28)25-17-19-10-6-3-7-11-19/h3,6-8,10-13,16,25H,2,4-5,9,14-15,17H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIYCONBZQQAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCC2=CCCCC2)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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